

# SGA360: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SGA360** is a synthetic, selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has garnered significant interest for its potential therapeutic applications, particularly in the context of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **SGA360**, with a focus on its mechanism of action as a modulator of the AHR signaling pathway. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and potential application of this compound.

## **Chemical Structure and Properties**

**SGA360**, with the IUPAC name 3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7- (trifluoromethyl)-1H-indazole, is a small molecule with the chemical formula C19H17F3N2O2. [3] Its structure is characterized by a trifluoromethyl-substituted indazole core linked to a dimethoxyphenyl group and an allyl chain.[3] This unique chemical architecture is responsible for its selective interaction with the aryl hydrocarbon receptor.



Property	Value	Reference
CAS Number	680611-86-3	[3][4][5][6]
Molecular Formula	C19H17F3N2O2	[3][6]
Molecular Weight	362.35 g/mol	[3]
Appearance	Solid powder	[3]
Purity	>98%	[3][6]
Solubility	DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 2.5 mg/ml	[6]

## Synthesis of SGA360

The synthesis of **SGA360** involves a multi-step process starting from 2-fluoro-3-(trifluoromethyl)benzoic acid.[7] The key steps include the formation of a benzophenone derivative followed by microwave-assisted cyclization with hydrazine to form the indazole core. Subsequent allylation yields **SGA360**.[7]

#### **Synthesis of Intermediates**

A detailed, step-by-step synthesis procedure is outlined below, based on published literature.[7] [8]

Step 1: Synthesis of 2-Fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (9) To a solution of 2-fluoro-3-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF), 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine are added. After stirring, N,O-dimethylhydroxylamine hydrochloride is added, and the mixture is stirred for an additional 8 hours. The reaction is then quenched with water and extracted with ethyl acetate to yield the amide product.[7]

Step 2: Synthesis of 2,4-Dimethoxyphenyl[(2-fluoro-3-(trifluoromethyl)phenyl]methanone (10) This benzophenone derivative is synthesized by treating the amide from the previous step with 2,4-dimethoxyphenylmagnesium bromide.[7]



Step 3: Synthesis of 3-(2,4-Dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (12) Microwave irradiation of the benzophenone derivative in the presence of anhydrous hydrazine results in the formation of the indazole ring structure.[7]

#### Final Synthesis of SGA360 (Compound 2)

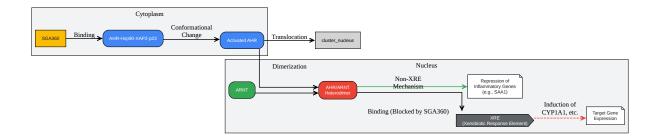
Step 4: Synthesis of 1-Allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (**SGA360**) Sodium hydride is added to a solution of the indazole intermediate in anhydrous N,N-dimethylformamide (DMF). After stirring, allyl bromide is added, and the reaction mixture is stirred for an additional 4 hours at 60°C to yield a mixture of **SGA360** and its isomer.[7]

#### **Mechanism of Action and Signaling Pathway**

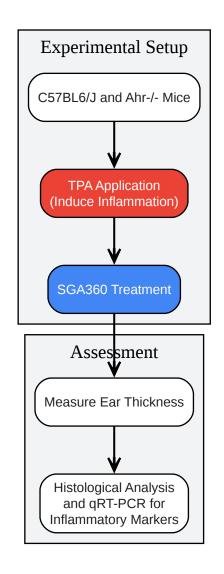
**SGA360** functions as a selective modulator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[3][9] Unlike classical AHR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), **SGA360** exhibits partial agonist and antagonist properties.[3] It can suppress inflammatory signaling in an AHR-dependent manner without inducing the toxic effects associated with full AHR activation.[3][8][10]

The mechanism of action of **SGA360** involves its ability to selectively inhibit the AHR-dependent xenobiotic/dioxin response element (X/DRE)-mediated pathway while maintaining the non-X/DRE pathway.[11] This selective modulation is key to its therapeutic potential, allowing for the repression of inflammatory genes without activating the full spectrum of AHR target genes, some of which are associated with toxicity.[11]









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